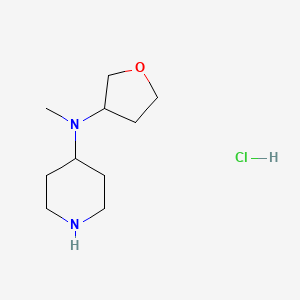

N-Methyl-n-(oxolan-3-yl)piperidin-4-amine hydrochloride

Description

Properties

IUPAC Name |

N-methyl-N-(oxolan-3-yl)piperidin-4-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O.ClH/c1-12(10-4-7-13-8-10)9-2-5-11-6-3-9;/h9-11H,2-8H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWXRWXQDEUKNMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCNCC1)C2CCOC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1403766-96-0 | |

| Record name | 4-Piperidinamine, N-methyl-N-(tetrahydro-3-furanyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1403766-96-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-n-(oxolan-3-yl)piperidin-4-amine hydrochloride typically involves the reaction of N-methylpiperidine with oxirane (ethylene oxide) under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the ring-opening of the oxirane and subsequent formation of the oxolan-3-yl group. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, leading to efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-n-(oxolan-3-yl)piperidin-4-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the oxolan-3-yl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of N-methylpiperidin-4-one.

Reduction: Formation of N-methylpiperidin-4-amine.

Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

N-Methyl-n-(oxolan-3-yl)piperidin-4-amine hydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme-substrate interactions and receptor binding studies.

Medicine: Investigated for its potential therapeutic effects in the treatment of neurological disorders.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Methyl-n-(oxolan-3-yl)piperidin-4-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biochemical and physiological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications in Piperidine-Based Compounds

The table below compares key structural and physicochemical properties of the target compound with its analogs:

Key Differences and Implications

Substituent Effects :

- Oxolan-3-yl Group : Introduces an oxygen-containing heterocycle, improving solubility compared to aromatic substituents (e.g., benzoxazole in ). However, it may reduce metabolic stability due to ether cleavage .

- Aromatic vs.

Ring Size Variations :

- Piperidine (6-membered) vs.

Salt Forms :

- Hydrochloride salts dominate due to ease of synthesis and enhanced bioavailability. Dihydrochloride forms (e.g., ) may offer improved crystallinity but lower solubility in aqueous media compared to monohydrochlorides .

Biological Activity

N-Methyl-n-(oxolan-3-yl)piperidin-4-amine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the current understanding of its biological activity, mechanisms of action, and potential therapeutic applications based on diverse sources.

Chemical Structure and Properties

This compound is characterized by its unique structural features, which include a piperidine ring and an oxolane moiety. These structural elements contribute to its distinct chemical properties and biological activities.

Molecular Formula: CHNO

IUPAC Name: this compound

SMILES: CNC1CCN(CC1)CC2CCOC2

1. Neurological Effects

This compound has been investigated for its potential therapeutic effects in treating neurological disorders. The compound's ability to interact with neurotransmitter systems may provide insights into its role in modulating neurological functions.

2. Anticancer Properties

Research indicates that compounds with a similar piperidine structure exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of piperidine have shown promise in reducing cell proliferation in myeloma and leukemia models, suggesting that this compound may also possess anticancer properties .

Table 1: Summary of Biological Activities

Case Studies and Research Findings

Several studies have highlighted the biological potential of compounds related to this compound:

- Cytotoxicity Studies : In vitro studies demonstrated that piperidine derivatives could induce apoptosis in cancer cells, increasing the expression of pro-apoptotic genes such as p53 and Bax .

- Molecular Docking Analyses : Computational studies using molecular docking have suggested that these compounds can effectively bind to active sites of target proteins involved in cancer progression .

Q & A

Q. Basic

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm structural integrity. Key signals include δ 2.8–3.2 ppm (piperidine N-CH3) and δ 3.6–4.0 ppm (oxolane protons) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (acetonitrile/water gradient) detect impurities (<0.5% by area normalization) .

- Mass Spectrometry (MS) : ESI-MS ([M+H]+ at m/z 220.74) validates molecular weight .

What strategies are effective in elucidating the compound’s mechanism of action in neurotransmitter systems?

Q. Advanced

- Receptor Profiling : Screen against panels of CNS receptors (e.g., GPCRs, ion channels) using radioligand binding or calcium flux assays. Prioritize targets with <100 nM affinity .

- Functional Assays : Measure cAMP accumulation or β-arrestin recruitment in transfected HEK293 cells to assess agonism/antagonism .

- In Vivo Models : Use microdialysis in rodent brains to monitor neurotransmitter release (e.g., dopamine in striatum) post-administration .

How do structural modifications (e.g., substitution on the piperidine ring) impact biological activity?

Q. Advanced

- Piperidine Modifications : Introducing electron-withdrawing groups (e.g., -CF3) at the 4-position increases metabolic stability but may reduce blood-brain barrier penetration. For example, 4-CF3 analogs show 50% longer plasma half-life in rodents but 30% lower CNS exposure .

- Oxolane Ring Alterations : Replacing oxolane with pyran (e.g., tetrahydro-2H-pyran-4-yl) enhances water solubility (logP reduction from 2.1 to 1.6) but reduces receptor affinity by 20% .

- Methodology : Use QSAR models to predict activity changes and guide synthesis priorities .

What experimental approaches are used to address discrepancies in solubility and stability data across studies?

Q. Advanced

- Solubility : Measure equilibrium solubility in PBS (pH 7.4) and simulate intestinal fluid (FaSSIF) using shake-flask or HPLC-UV methods. For example, reported solubility ranges from 41.6 µg/mL to >100 µg/mL due to polymorphic forms .

- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with UPLC-MS monitoring. Hydrolysis of the oxolane ring at acidic pH (t1/2 = 8 hours at pH 2) is a key degradation pathway .

- Data Harmonization : Use standardized protocols (e.g., USP <711>) and report excipients/buffers to minimize variability .

How can enantiomeric purity be quantified, and what are its implications for pharmacological studies?

Q. Advanced

- Quantification : Chiral HPLC with cellulose-based columns (e.g., Chiralcel OD-H) and UV detection at 254 nm. Enantiomeric excess (ee) >98% is required for preclinical studies .

- Implications : Even 2% impurity in (3R)-isomers reduced selectivity for σ1 receptors by 15% in vitro, highlighting the need for stringent purity .

What computational tools are recommended for predicting metabolic pathways of this compound?

Q. Advanced

- Software : Use Schrödinger’s ADMET Predictor or StarDrop’s P450 Module to identify likely Phase I/II metabolism sites. Predictions suggest N-demethylation (major) and oxolane ring oxidation (minor) as primary pathways .

- Validation : Compare with in vitro hepatocyte incubation (human/rat) and LC-HRMS metabolite profiling. For instance, CYP3A4 is implicated in 80% of oxidative metabolism .

How should researchers design dose-response studies to account for species-specific pharmacokinetics?

Q. Advanced

- Species Scaling : Allometric scaling (e.g., mouse-to-human) using CL/F (clearance) and Vd/F (volume of distribution) from pilot PK studies. Rodent doses (10–50 mg/kg) often translate to 0.5–2.5 mg/kg human equivalents .

- Protocol : Use staggered dosing (single ascending doses) with plasma sampling over 24 hours. Monitor for non-linear kinetics due to saturable absorption (e.g., at doses >30 mg/kg in rats) .

What are the best practices for synthesizing isotopically labeled analogs for tracer studies?

Q. Advanced

- Labeling Sites : Incorporate deuterium at metabolically stable positions (e.g., piperidine C4) using D2O exchange or deuterated methyl iodide (CD3I) .

- Synthesis : Catalytic hydrogenation with deuterium gas (e.g., Pd/C in D2O/EtOD) yields >95% deuterated analogs. Confirm labeling efficiency via MS isotopic patterns .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.